2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide
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Description
“2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide” is a chemical compound that contains a triazolopyridine core . Triazolopyridines are a class of compounds that have been found to have significant biological activity and are used in the development of new pharmaceuticals .
Synthesis Analysis
The synthesis of triazolopyridines can be achieved through a one-pot synthesis method . This method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . This method is mild, efficient, and operationally simple . It is also functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of triazolopyridines is the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This reaction is facilitated by a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Scientific Research Applications
Synthesis and Methodologies
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, featuring direct metal-free oxidative N-N bond formation and high reaction yields (Zheng et al., 2014).
Biological and Antimicrobial Activities
- Anticancer Effects and Toxicity Modification : Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors showed significant anticancer effects and reduced toxicity (Wang et al., 2015).
- Insecticidal Assessment : Synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal agents against Spodoptera littoralis (Fadda et al., 2017).
- Antimicrobial Screening : Synthesis and evaluation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives for antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).
Cardiovascular Agents
- Coronary Vasodilating and Antihypertensive Activities : The study on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems revealed compounds with significant potential as cardiovascular agents (Sato et al., 1980).
Miscellaneous Applications
- Antimicrobial Activity of Fused Heterocyclic 1,2,4-Triazoles : Synthesis of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and their evaluation as potent antimicrobial agents (Prakash et al., 2011).
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-18(2,3)13-7-9-14(10-8-13)19-16(23)12-24-17-21-20-15-6-4-5-11-22(15)17/h4-11H,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRJZWODHXANKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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